molecular formula C10H14N2O2 B1528592 Methyl 2-(methylamino)-2-(pyridin-2-yl)propanoate CAS No. 1184002-84-3

Methyl 2-(methylamino)-2-(pyridin-2-yl)propanoate

Cat. No.: B1528592
CAS No.: 1184002-84-3
M. Wt: 194.23 g/mol
InChI Key: QNBCSIBZDVLZRL-UHFFFAOYSA-N
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Description

Methyl 2-(methylamino)-2-(pyridin-2-yl)propanoate: is a chemical compound with the molecular formula C₁₂H₁₄N₂O₂. It is a derivative of pyridine, featuring a methylamino group and a carboxylate ester functional group. This compound is of interest in various fields of chemistry, biology, and medicine due to its unique structure and reactivity.

Synthetic Routes and Reaction Conditions:

  • Starting Materials:

  • Reaction Steps: The carboxylic acid group of picolinic acid is first activated, often using reagents like thionyl chloride (SOCl₂) to form picolinoyl chloride. This activated intermediate is then reacted with methylamine to form the corresponding amide.

  • Esterification: The amide is further esterified using methanol in the presence of an acid catalyst (e.g., sulfuric acid) to yield the final product, this compound.

Industrial Production Methods:

  • Batch Process: In an industrial setting, the synthesis is often carried out in a batch process, where the reagents are added sequentially under controlled conditions to ensure high yield and purity.

  • Purification: The final product is purified using techniques such as recrystallization or column chromatography to remove any impurities.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions, typically at the methylamino group, to form corresponding oxo-compounds.

  • Reduction: Reduction reactions can be performed to reduce the carboxylate ester group to an alcohol.

  • Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine ring, due to its electron-rich nature.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.

  • Substitution: Nucleophiles such as hydroxide ions (OH⁻) or amines can be used, often in the presence of a base.

Major Products Formed:

  • Oxidation Products: Oxidation can yield pyridine-2-carboxylic acid derivatives.

  • Reduction Products: Reduction can produce pyridine-2-carboxylic alcohol derivatives.

  • Substitution Products: Substitution reactions can lead to various substituted pyridines.

Mechanism of Action

The mechanism by which Methyl 2-(methylamino)-2-(pyridin-2-yl)propanoate exerts its effects depends on its specific application. For example, in antimicrobial activity, it may interact with microbial cell membranes, disrupting their integrity and leading to cell death. The exact molecular targets and pathways involved can vary and are often the subject of ongoing research.

Comparison with Similar Compounds

  • Methyl 2-(methylamino)benzoate: This compound is structurally similar but lacks the pyridine ring, leading to different reactivity and biological activity.

  • N-Methylethanolamine: Another compound with a methylamino group, but with an alcohol functional group instead of a carboxylate ester.

  • 2-Methyl-2-(methylamino)propanoic acid: Similar in structure but without the ester group, resulting in different chemical properties.

Uniqueness: Methyl 2-(methylamino)-2-(pyridin-2-yl)propanoate is unique due to the presence of both the pyridine ring and the ester group, which together confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

methyl 2-(methylamino)-2-pyridin-2-ylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-10(11-2,9(13)14-3)8-6-4-5-7-12-8/h4-7,11H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNBCSIBZDVLZRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=N1)(C(=O)OC)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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